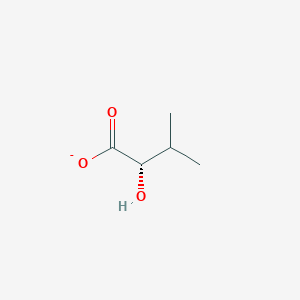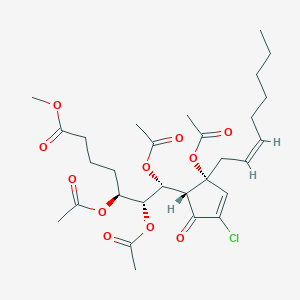
23(S),25-dihydroxy-24-oxovitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23(S),25-dihydroxy-24-oxovitamin D3 is a hydroxycalciol that is 25-hydroxyvitamin D3 carrying an additional hydroxy group at position 23 (with 23S-configuration) and an oxo group at position 24. An intermediate in the degradation pathway of 25-OH-vitamin D3. It has a role as a human metabolite. It is an oxocalciol, a hydroxycalciol, a member of D3 vitamins, a triol, a secondary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone.
Scientific Research Applications
Metabolism and Biochemical Pathways
Formation and Identification : “23(S),25-Dihydroxy-24-oxovitamin D3” is a metabolite produced in the kidneys from 25-hydroxyvitamin D3. Identified using spectrophotometry, mass spectrometry, and nuclear magnetic resonance, it's part of a pathway leading from 25-hydroxyvitamin D3 to 24(R),25-dihydroxyvitamin D3, then to 25-hydroxy-24-oxovitamin D3, and finally to 23,25-dihydroxy-24-oxovitamin D3 (Mayer et al., 1983).
Stereoselective Synthesis and Conversion : The efficient, stereoselective synthesis of (25R)-25,26-dihydroxy-23-oxovitamin D3, which is then enzymatically converted to (25R)-1α,25,26-trihydroxy-23-oxovitamin D3, highlights the intricate metabolic pathways and potential biological roles of these vitamin D3 metabolites (Yamada et al., 1984).
Comparative Metabolism in Animals : Studies on the in vitro metabolism of 25-hydroxy-24-oxovitamin D3 in chickens and rats reveal differences in the conversion to various metabolites like 23,25-dihydroxy-24-oxovitamin D3, indicating species-specific pathways in vitamin D metabolism (Yamada et al., 1985).
Chemical Synthesis and Biological Activity : The chemical synthesis of 25-hydroxy-24-oxovitamin D3, resembling 24,25-dihydroxyvitamin D3 in biological activities, suggests its role in calcium transport and bone mobilization, with varying potencies in different animals (Takasaki et al., 1982).
Metabolite Isolation and Identification : Isolation of metabolites like 1α,23-dihydroxy-24,25,26,27-tetranorvitamin D3 indicates complex metabolic pathways in vitamin D3 processing, with potential biological activities still under investigation (Reddy et al., 1987).
Therapeutic Implications and Analog Synthesis
Synthesis of Analogues : The synthesis of analogs like 1α,23,25-trihydroxy-24-oxo-19-nor-vitamin D3, derived from 1α,23(S),25-trihydroxy-24-oxo-vitamin D3, showcases the pursuit of creating compounds with potential therapeutic value, especially in suppressing parathyroid hormone secretion (Lee et al., 2000).
Biological Activities of Derivatives : Studies on the biological activity of various vitamin D3 derivatives, such as their role in inducing differentiation of leukemia cells, emphasize the potential clinical applications of these metabolites and their synthetic variants (Yoshida et al., 1984).
properties
Product Name |
23(S),25-dihydroxy-24-oxovitamin D3 |
|---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one |
InChI |
InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23+,24+,27-/m1/s1 |
InChI Key |
LYVJVKJTSXESPC-JDHDJSQBSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid](/img/structure/B1237443.png)

![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)


![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)